Cholecystokinin-B receptor antagonist 1 is classified as a non-peptide antagonist of the cholecystokinin-B receptor. This classification is crucial as it differentiates it from peptide-based antagonists, which may have different pharmacokinetic properties. The compound has been synthesized through various chemical methods that enhance its binding affinity and selectivity for the cholecystokinin-B receptor, making it a candidate for further pharmacological studies .
The synthesis of cholecystokinin-B receptor antagonist 1 involves several key steps:
These methods have been optimized to produce compounds with high binding affinities (IC50 values ranging from 0.2 to 975 nM) for the cholecystokinin-B receptor .
The molecular structure of cholecystokinin-B receptor antagonist 1 features:
Molecular modeling studies have indicated that specific structural features are critical for effective binding to the cholecystokinin-B receptor, with pharmacophore mapping confirming these predictions .
The chemical reactions involved in synthesizing cholecystokinin-B receptor antagonist 1 can be summarized as follows:
These reactions highlight the importance of careful selection of reagents and conditions to achieve optimal yields and desired pharmacological properties .
Cholecystokinin-B receptor antagonist 1 functions by inhibiting the action of cholecystokinin at its receptor sites. This inhibition leads to several physiological effects:
The mechanism involves competitive inhibition at the receptor site, preventing endogenous ligands from exerting their effects, thus altering downstream signaling pathways associated with gastric function and tumor growth.
Cholecystokinin-B receptor antagonist 1 exhibits several notable physical and chemical properties:
Cholecystokinin-B receptor antagonist 1 has potential applications in various scientific and medical fields:
Cholecystokinin-B receptors (formally designated Gastrin/Cholecystokinin type B receptors) and Cholecystokinin-A receptors share approximately 50% overall amino acid sequence identity, with this similarity rising to 70% within their transmembrane helical domains—a hallmark of their common evolutionary origin within the rhodopsin-like G protein-coupled receptor family. Despite this shared ancestry, critical structural divergences underpin their distinct physiological roles and ligand selectivity profiles. The Cholecystokinin-B receptor gene (Cholecystokinin B Receptor in humans) spans over 8 kilobases on chromosome 11p15.4 and contains four introns interrupting its coding sequence. Exons 2 and 3 encode transmembrane domains I-IV, while exon 4 encodes transmembrane domain V and the initial segment of intracellular loop 3. This genomic organization contrasts with the continuous coding region typical of many G protein-coupled receptors and may facilitate functional plasticity [2] [8].
Key evolutionary adaptations in the Cholecystokinin-B receptor include:
Table 1: Comparative Structural Features of Human Cholecystokinin-A and Cholecystokinin-B Receptors
Structural Domain | Cholecystokinin-A Receptor | Cholecystokinin-B Receptor | Functional Consequence |
---|---|---|---|
Amino Terminus | Contains conserved disulfide bond | Lacks equivalent disulfide bond | Reduced structural constraint for ligand entry |
Transmembrane Helix 3 | Arg-197 (DRY motif) | Arg-200 (DRY motif) | Equivalent G protein coupling |
Transmembrane Helix 5 | Met-195 | Ile-204 | Sulfation state sensitivity for Cholecystokinin-A |
Transmembrane Helix 6 | Phe-347 | Tyr-360 | Differential interaction with ligand C-terminus |
Intracellular Loop 3 | Shorter isoform dominant | Longer splice variants in neoplasms | Modulated arrestin recruitment |
These evolutionary innovations enable the Cholecystokinin-B receptor to bind both gastrin and cholecystokinin peptides with nanomolar affinity, whereas the Cholecystokinin-A receptor exhibits >1000-fold selectivity for sulfated cholecystokinin over gastrin. Such divergence supports specialized physiological roles: Cholecystokinin-A in peripheral nutrient sensing (gallbladder contraction, pancreatic secretion) and Cholecystokinin-B in central neuromodulation (anxiety, nociception) and gastric acid secretion [1] [8] [10].
The ligand-binding pocket of the Cholecystokinin-B receptor resides within its transmembrane helix bundle and extracellular loops, accommodating the carboxyl-terminal tetrapeptide amide motif (Trp-Met-Asp-Phe-NH₂) common to both cholecystokinin and gastrin peptides. Key molecular interactions have been mapped through photaffinity labeling, mutagenesis, and molecular modeling:
Cholecystokinin-B receptor antagonists exploit these interactions through distinct pharmacophores:
Table 2: Key Residues in Cholecystokinin-B Receptor Ligand Binding Determined by Mutagenesis
Residue Location | Amino Acid | Mutation | Effect on Ligand Binding | Proposed Interaction |
---|---|---|---|---|
Transmembrane Helix 1 | Aspartate-97 | Asn-97 | >100-fold ↓ CCK-4 affinity; Minimal change for CCK-8 | Ionic bond with Trp α-amino group |
Transmembrane Helix 3 | Phenylalanine-120 | Ala-120 | 300-fold ↓ Gastrin-17 affinity | π-stacking with Trp indole |
Transmembrane Helix 6 | Tryptophan-355 | Ala-355 | 50-fold ↓ CCK-8 affinity | Hydrophobic interaction with Met side chain |
Extracellular Loop 2 | Glutamate-201 | Gln-201 | 10-fold ↓ agonist potency | Hydrogen bonding with peptide backbone |
Transmembrane Helix 7 | Asparagine-358 | Ala-358 | Loss of agonist-stimulated IP3 production | Recognition of C-terminal amide |
Allosteric modulation occurs through distinct mechanisms:
Cholecystokinin-B receptor activation triggers parallel signaling cascades through G protein-dependent and β-arrestin-mediated pathways:
G Protein Coupling:
β-Arrestin Recruitment Dynamics:
Table 3: Cholecystokinin-B Receptor Signaling Pathways and Functional Consequences
Signaling Pathway | Effector Proteins | Biological Output | Antagonist Modulation |
---|---|---|---|
Gαq/11-PLCβ | IP3 receptor, Protein kinase C | Calcium mobilization, enzyme secretion | Blocked by conventional antagonists (e.g., L-365,260) |
Gαi/o-AC Inhibition | Adenylate cyclase, K⁺ channels | Reduced cyclic adenosine monophosphate, neuronal hyperpolarization | Partially inhibited by pertussis toxin-sensitive antagonists |
β-Arrestin-Src-ERK | Src kinase, Extracellular signal-regulated kinases 1/2 | Cell migration, gene transcription, synaptic plasticity | Selectively blocked by biased antagonists (e.g., JB-93182) |
Receptor Internalization | Clathrin, Adaptor protein 2 | Signal termination, lysosomal degradation | Accelerated by agonist-bound state; Antagonists prevent internalization |
Biased Antagonism Therapeutic Implications:Antagonists engineered to selectively block β-arrestin recruitment (e.g., netazepide analogs) demonstrate efficacy in reducing hypergastrinemia-associated tumor progression without altering basal gastric physiology. This arises from preferential disruption of β-arrestin-dependent extracellular signal-regulated kinases activation and cell migration pathways while sparing Gαq-mediated housekeeping functions [6] [9]. The development of fluorescent biosensors tracking β-arrestin recruitment to activated Cholecystokinin-B receptors enables high-throughput screening for pathway-selective antagonists, revealing compounds with differential suppression of anxiety versus nociception in preclinical models [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7